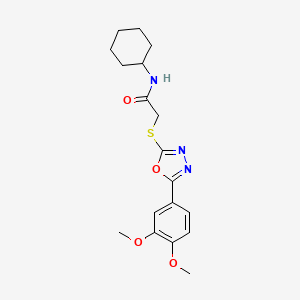

![molecular formula C20H21ClF3N5O2 B2565079 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-acetamido-N-methylbenzamide CAS No. 2058441-65-7](/img/structure/B2565079.png)

5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-acetamido-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

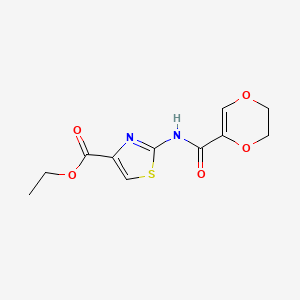

The compound “5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-acetamido-N-methylbenzamide” is a complex organic molecule. It contains a pyridine ring which is a six-membered ring with one nitrogen atom, and a piperazine ring which is a six-membered ring with two nitrogen atoms . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and piperazine rings, the introduction of the trifluoromethyl group, and the formation of the amide bond . The exact synthetic route would depend on the starting materials and the specific reaction conditions.Scientific Research Applications

Novel Antimicrobial and Anticancer Agents

Research on new benzamide derivatives and their potential as antimicrobial and anticancer agents illustrates the interest in similar structures for therapeutic applications. For instance, studies have identified compounds with significant activity against various bacterial strains and cancer cell lines, highlighting the potential for developing new treatments based on these chemical frameworks (Bondock, Gieman, 2015).

Development of Protein Kinase Inhibitors

The synthesis and evaluation of compounds as protein kinase inhibitors for cancer therapy indicate the importance of benzamide derivatives in medicinal chemistry. Such compounds demonstrate potent inhibitory activity against key enzymes involved in cancer progression, suggesting their utility in designing new oncological therapies (Russell et al., 2015).

Serotonin Receptor Antagonists

Compounds structurally related to the mentioned benzamide have been investigated for their action as serotonin receptor antagonists. This research is crucial for developing drugs that can modulate serotonin levels in the brain, potentially treating psychiatric disorders and other conditions related to serotonin dysregulation (Plenevaux et al., 2000).

Exploration in Heterocyclic Chemistry

The synthesis of novel heterocyclic compounds derived from similar benzamide structures showcases the chemical versatility and potential for discovering new molecular entities with various biological activities. Such research contributes to a deeper understanding of heterocyclic chemistry and its implications for drug design and synthesis (Abdel-rahman, Bakhite, Al-Taifi, 2002).

Safety and Hazards

properties

IUPAC Name |

2-acetamido-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClF3N5O2/c1-12(30)27-17-4-3-14(10-15(17)19(31)25-2)28-5-7-29(8-6-28)18-16(21)9-13(11-26-18)20(22,23)24/h3-4,9-11H,5-8H2,1-2H3,(H,25,31)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPJJNAKXOPRFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClF3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-acetamido-N-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-4-fluorobenzenecarboxamide](/img/structure/B2564996.png)

![3-Methyl-6-(2-pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2564997.png)

![1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2565001.png)

![5-cyclopropyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2565003.png)

![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2565011.png)

![6-Cyclopropyl-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2565013.png)

![N-[1-(1,2,4-Oxadiazol-3-yl)cyclopropyl]prop-2-enamide](/img/structure/B2565015.png)

![N-(4-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2565019.png)